[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene
Description
[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene (CAS No. 1803-24-3) is a sulfur-rich aromatic compound featuring a central benzene ring substituted with a phenylamino group and two diphenylcarbamothioyl-disulfanyl moieties . Its structure includes thiourea derivatives (carbamothioyl groups) and a disulfide (-S-S-) bridge, which confer unique reactivity and stability. The compound is commercially available through specialty chemical suppliers, suggesting applications in materials science, agrochemicals, or pharmaceuticals . However, detailed studies on its synthesis, properties, and applications are sparse in publicly accessible literature.
Properties
CAS No. |
1803-24-3 |
|---|---|
Molecular Formula |
C26H20N2S4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
diphenylcarbamothioylsulfanyl N,N-diphenylcarbamodithioate |
InChI |
InChI=1S/C26H20N2S4/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
AVIPNNOKEHLBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SSC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylcarbamothioyl chloride with disulfanyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for studying biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with cellular components suggest it may have applications in drug development, particularly in targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance .
Mechanism of Action
The mechanism of action of [{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally and functionally related molecules.
Thioamide-Containing Compounds
Thioamides, such as dithiocarbamates and thioureas , share sulfur-based functional groups with the target compound. Key differences include:
- Stability : The disulfide bond in the target compound may enhance redox activity compared to single-thioamide derivatives like N,N-diphenylthiourea .
Table 1: Comparison of Thioamide Derivatives
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Thiourea, disulfide | ~540 (estimated) | High sulfur content, redox-active |
| N,N-Diphenylthiourea | Thiourea | 228.3 | Low solubility in water |
| Zinc diethyldithiocarbamate | Dithiocarbamate, metal ion | 361.9 | Strong metal chelation |
Aromatic Sulfur Compounds in Agrochemicals
Key contrasts:
- Mode of Action: Triazoles inhibit fungal ergosterol synthesis, whereas the target compound’s mechanism is unknown but possibly linked to sulfur-mediated redox disruption.
- Environmental Impact : Sulfur compounds generally exhibit lower toxicity than halogenated pesticides (e.g., 2,4-dichlorophenyl derivatives in ) .
Table 2: Comparison with Agrochemicals
| Compound | Class | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|
| Target Compound | Thiourea derivative | ~540 | Unknown (speculative) |
| Propiconazole | Triazole fungicide | 342.2 | Crop protection |
| Etaconazole | Triazole fungicide | 328.2 | Antifungal agent |
Sulfonamide Derivatives
While structurally distinct from sulfonamides, the target compound’s synthesis may parallel methods used for N-[4-[(phenylcarbamoyl)amino]phenyl]-benzenesulfonamide derivatives, which are synthesized via aromatic substitution and characterized by NMR and IR . Differences include:
- Solubility : Sulfonamides are typically more polar due to sulfonyl groups, whereas the target compound’s thiourea groups may reduce hydrophilicity.
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